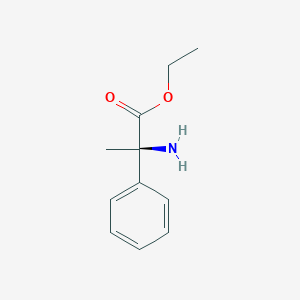
ethyl (2R)-2-amino-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-amino-2-phenylpropanoate is an organic compound that belongs to the class of amino acid esters It is a chiral molecule with a specific stereochemistry, denoted by the (2R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-amino-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the use of acyl chlorides or acid anhydrides in the presence of a base such as pyridine. This method can offer higher yields and fewer side reactions compared to direct esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors can provide better control over reaction conditions, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl (2R)-2-amino-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral compounds.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-amino-2-phenylpropanoate depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzymatic activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues and catalytic sites within proteins.
Comparison with Similar Compounds
Ethyl (2R)-2-amino-2-phenylpropanoate can be compared to other amino acid esters such as:
Ethyl (2S)-2-amino-2-phenylpropanoate: The enantiomer of the compound, which may have different biological activity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in reactivity and solubility.
Ethyl (2R)-2-amino-3-phenylpropanoate: A structural isomer with the amino group on a different carbon, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and an ester group, making it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
5817-27-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
INIZIUDFZIBLPT-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)(C1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















